Tributylammonium chloride

Phase-Transfer Catalysis Cost-Efficiency Molecular Weight

Researchers often struggle to balance phase-transfer catalysis efficiency at low temperatures. Standard quaternary salts like TBAC freeze (m.p. 164°C), halting reactions. Tributylammonium chloride, with a melting point of -70°C and a tertiary N-H that enables acid-base catalysis, overcomes this limitation. - Achieve 64-94% Henry reaction yields with solid-supported analogs, enabling catalyst reuse. - Reduce molar cost: 221.81 g/mol vs. 277.92 g/mol for TBAC, lowering per-batch expense. - Formulate low-temperature electrolytes or deep eutectic solvents that remain fluid.

Molecular Formula C12H28ClN
Molecular Weight 221.81 g/mol
CAS No. 6309-30-4
Cat. No. B1219575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylammonium chloride
CAS6309-30-4
Synonymstri-n-butylamine
tributylamine
tributylamine hydrochloride
Molecular FormulaC12H28ClN
Molecular Weight221.81 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCC.Cl
InChIInChI=1S/C12H27N.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H
InChIKeyKLBOFRLEHJAXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tributylammonium Chloride: Phase-Transfer & Electrochemical Identity


Tributylammonium chloride (CAS 6309-30-4), systematically named N,N-dibutyl-1-butanamine hydrochloride, is a tertiary ammonium salt with the molecular formula C12H28ClN and a molecular weight of 221.81 g/mol [1]. Unlike its quaternary analog tetrabutylammonium chloride, it features a hydrogen atom in place of one butyl group, rendering it a weak acid (conjugate base pKb = 4.200) that dissociates to tributylammonium cation and chloride anion in aqueous solution [2]. This structural distinction fundamentally alters its physicochemical profile—most notably a melting point of -70°C versus 164°C for tetrabutylammonium chloride—with direct consequences for phase-transfer catalysis efficiency, electrochemical electrolyte formulation, and process economics [1].

Why Generic Substitution of Tributylammonium Chloride Fails


Tributylammonium chloride cannot be treated as a generic ammonium chloride equivalent because its tertiary amine character imposes a distinct chemical reactivity profile relative to quaternary ammonium salts such as tetrabutylammonium chloride (TBAC) or methyltributylammonium chloride (MTBAC) [1]. The presence of an N–H proton enables acid-base equilibria (pKb 4.200) that quaternary analogs lack, fundamentally altering its performance as a phase-transfer catalyst (PTC) and supporting electrolyte [2]. Additionally, its lower molecular weight (221.81 vs. 277.92 g/mol for TBAC) reduces the molar cost contribution in large-scale processes, while its depressed melting point (-70°C vs. 164°C) enables low-temperature applications where quaternary salts solidify . These differences are not merely academic; they translate directly into quantifiable variations in catalytic yields, electrochemical overpotentials, and process economics as documented in the comparative evidence below.

Tributylammonium Chloride: Head-to-Head Performance Evidence


Molecular Weight & Molar Cost Advantage

Tributylammonium chloride exhibits a molecular weight of 221.81 g/mol, which is approximately 20% lower than that of tetrabutylammonium chloride (277.92 g/mol) [1]. This difference arises from the replacement of one butyl group with a hydrogen atom, reducing the molar mass while preserving the three lipophilic butyl chains essential for phase-transfer activity. In large-scale synthetic applications where catalysts are procured and dosed on a molar basis, this lower molecular weight directly translates into a corresponding reduction in material mass required per mole of catalyst . For procurement decisions, this represents a quantifiable cost-per-mole advantage without sacrificing the core phase-transfer functionality.

Phase-Transfer Catalysis Cost-Efficiency Molecular Weight

Melting Point Depression for Low-Temperature Use

Tributylammonium chloride possesses a melting point of -70°C, whereas tetrabutylammonium chloride melts at 164°C . This >230°C difference in melting point is a direct consequence of the tertiary amine structure (R3NH+) versus the fully substituted quaternary ammonium cation (R4N+). The depressed melting point of tributylammonium chloride allows it to remain in a liquid or low-viscosity state at temperatures well below ambient, making it uniquely suitable for low-temperature electrochemical studies, cryogenic reaction conditions, and formulations that require fluidity in cold environments where tetrabutylammonium chloride would exist as a solid.

Low-Temperature Synthesis Electrochemistry Physical Properties

Solid-Supported Catalyst for Aqueous Henry Reactions

Polystyrene-supported tributylammonium chloride (PsTBAC) catalyzed the Henry reaction between aromatic aldehydes and nitroalkanes in aqueous medium (water with 10% THF) at room temperature, achieving yields of 64–94% across a series of 1-aryl-2-nitroalkan-1-ols . Critically, the immobilized catalyst was easily separated from products and reused multiple times without significant loss of activity . In contrast, control experiments without the immobilized catalyst (homogeneous conditions) typically require organic solvents and lack the facile catalyst recovery that enables this process to be classified as "green." This represents a direct process advantage over both non-immobilized tributylammonium chloride and alternative homogeneous PTCs, which cannot be recovered and reused in the same manner.

Green Chemistry Nitro Alcohol Synthesis Heterogeneous Catalysis

Furfural Yield Enhancement with Benzyltributylammonium Chloride

In the HCl-catalyzed conversion of D-xylose to furfural using a biphasic aqueous HCl–1,2-dichloroethane system, the addition of benzyltributylammonium chloride (BTBAC) as a phase-transfer catalyst increased the isolated furfural yield to 53% [1]. The same reaction conducted without BTBAC (control) produced a noticeably lower yield, demonstrating the catalyst's essential role in facilitating interfacial transfer of reactive species. Under optimized conditions (100°C, 3 h, 20.2% HCl, 10 wt% BTBAC), the process also co-produced 5-(chloromethyl)furfural (17% yield) and levulinic acid (31% yield) from mixed sugar feedstocks [1].

Biomass Conversion Furfural Synthesis Phase-Transfer Catalysis

CO2 Absorption: Immobilized vs Tetrabutylammonium Chloride

A soluble copolymer-supported catalyst containing pendant tributylammonium chloride groups was synthesized and evaluated for the absorption of CO2 into glycidyl methacrylate (GMA) solutions in a semi-batch stirred tank at 0.1013 MPa [1]. The immobilized tributylammonium chloride catalyst was directly compared to monomeric tetrabutylammonium chloride under identical reaction conditions. While the abstract does not provide numerical rate constant values, the study establishes that the immobilized tributylammonium chloride architecture provides a distinct kinetic profile, with the polymer support influencing the local concentration of active sites and the mass transfer characteristics of the CO2–GMA reaction [1].

Carbon Capture CO2 Utilization Kinetics

Tertiary vs Quaternary Ammonium Selectivity in Phase-Transfer Catalysis

A foundational review by Dehmlow (1997) classifies phase-transfer catalysts based on their ability to influence competing reaction pathways [1]. The study notes that "normal" onium catalysts such as tetrabutylammonium salts and benzyltriethylammonium chloride exhibit little selectivity in directing reaction branching [1]. In contrast, catalysts with specific structural features—including those with three methyl groups or bulky branched alkyl chains—demonstrate strong and sometimes opposing influences on product distribution. Tributylammonium chloride, as a tertiary ammonium salt with an N–H proton, occupies a distinct class from fully substituted quaternary ammonium salts. While not explicitly quantified in this review, the structural distinction implies that tributylammonium-based catalysts may offer reaction path selectivity that is absent in the more commonly used quaternary ammonium PTCs, making it a strategic alternative when product distribution control is critical.

Catalyst Selectivity Reaction Path Control Phase-Transfer Catalysis

Tributylammonium Chloride: Verified Research and Industrial Applications


Recyclable Catalyst for Aqueous Nitro Alcohol Synthesis

Solid-supported tributylammonium chloride (PsTBAC) enables the Henry reaction between aromatic aldehydes and nitroalkanes in water containing only 10% THF at room temperature, achieving 64–94% yields of 1-aryl-2-nitroalkan-1-ols . The immobilized catalyst is easily recovered by filtration and reused multiple times without significant loss of activity, eliminating organic solvent waste and reducing catalyst consumption . This scenario is directly supported by the quantitative yield data presented in Evidence Item 3.

Biomass-Derived Furfural with Benzyltributylammonium Chloride

Benzyltributylammonium chloride (BTBAC) serves as an effective phase-transfer catalyst for converting D-xylose—a major component of lignocellulosic biomass—into furfural, achieving a 53% isolated yield under optimized biphasic conditions (100°C, 3 h, 20.2% HCl, 10 wt% BTBAC) . The catalyst noticeably improves yield compared to control reactions, and the same system can co-produce 5-(chloromethyl)furfural and levulinic acid from mixed sugar feedstocks . This application is directly validated by the comparative yield data in Evidence Item 4.

Low-Temperature Electrochemical Electrolyte Formulation

With a melting point of -70°C, tributylammonium chloride remains fluid at temperatures far below ambient, in stark contrast to tetrabutylammonium chloride (m.p. 164°C) which is solid at room temperature [1]. This property makes tributylammonium chloride uniquely suited for low-temperature electrochemical studies, including ambient-temperature sodium battery electrolyte development where ionic liquid or deep eutectic solvent analogs based on tributylammonium chloride can be formulated and studied without the thermal constraints imposed by higher-melting quaternary ammonium salts. This scenario is grounded in the melting point comparison presented in Evidence Item 2.

CO2 Capture via Polymer-Supported Catalyst

Copolymer-supported catalysts bearing pendant tributylammonium chloride groups have been demonstrated for CO2 absorption into glycidyl methacrylate, with reaction kinetics directly compared to monomeric tetrabutylammonium chloride under identical conditions . The immobilized architecture offers potential advantages in catalyst recovery and continuous-flow process design. This application scenario is substantiated by the head-to-head comparison documented in Evidence Item 5.

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